Nepinalone hydrochloride
Overview
Description
Nepinalone (hydrochloride) is a synthetic compound primarily used as an antitussive (cough suppressant). It is known for its effectiveness in inhibiting the tussive stimulus, acting mainly at the central nervous system level. Nepinalone (hydrochloride) is marketed under various brand names, including Placatus, Tussolvina, and Nepitus .
Preparation Methods
The synthesis of Nepinalone (hydrochloride) involves a multi-step process. The primary synthetic route includes:
Friedel-Crafts Condensation: The reaction of 2-phenylpropionyl chloride with ethylene in the presence of aluminum chloride (AlCl3) to produce 1-methyl-1,2,3,4-tetrahydronaphthalen-2-one.
Alkylation: The sodium enolate of the resulting compound is then alkylated with N-(2-chloroethyl)piperidine to yield Nepinalone
Chemical Reactions Analysis
Nepinalone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Nepinalone can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Nepinalone can participate in substitution reactions, particularly involving its piperidine moiety
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nepinalone (hydrochloride) has several scientific research applications:
Chemistry: It is used as a model compound in studying synthetic routes and reaction mechanisms.
Biology: Nepinalone is studied for its effects on the central nervous system and its potential interactions with other biological molecules.
Industry: Nepinalone’s synthesis and production methods are of interest in the pharmaceutical industry for large-scale manufacturing
Mechanism of Action
Nepinalone (hydrochloride) exerts its effects primarily by acting on the central nervous system. It does not exhibit CNS depressant properties at antitussive doses. The exact molecular targets and pathways involved are not fully elucidated, but it is known to inhibit the cough reflex by modulating neural pathways .
Comparison with Similar Compounds
Nepinalone (hydrochloride) can be compared with other antitussive compounds such as:
Codeine: An opioid used for its cough suppressant properties but with higher potential for abuse and CNS depression.
Dextromethorphan: A non-opioid cough suppressant that is less effective than Nepinalone but widely used due to its safety profile.
Nepinalone is unique in its balance of efficacy and safety, making it a valuable option for treating coughs without significant CNS depression .
Properties
IUPAC Name |
1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c1-18(11-14-19-12-5-2-6-13-19)16-8-4-3-7-15(16)9-10-17(18)20;/h3-4,7-8H,2,5-6,9-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXUSWVHSCQVTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC2=CC=CC=C21)CCN3CCCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22443-55-6 | |
Record name | Nepinalone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022443556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEPINALONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68J256455O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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